5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOCGXGOZPQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with (1-phenylpyrrolidin-2-yl)methanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Rivaroxaban (BAY 59-7939)
- Structure : 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide.
- Key Features: Oxazolidinone and morpholinone rings enhance binding to Factor Xa . Molecular weight: 435.88 g/mol; Formula: C₁₉H₁₈ClN₃O₅S .
- Pharmacology: Oral, direct Factor Xa inhibitor approved for stroke prevention in atrial fibrillation and venous thromboembolism .
Segartoxaban (INN Proposed)
- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide.
- Key Features :
Patented Crystalline Form ()
- Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate.
- Key Features :
- Applications : Targets thrombosis and atherosclerosis with improved formulation stability .
Research Analogs (–13)
- Examples :
- 5-Chloro-N-[2-(piperidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide (piperidine-pyrimidine substituent) .
- 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (thiophene-pyridyl group) .
- Benzothiazole derivatives (e.g., 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide) .
Comparative Analysis Table
Key Research Findings
Rivaroxaban: Demonstrated 80% bioavailability in clinical trials, with peak plasma concentrations achieved within 2–4 hours . Its oxazolidinone ring is critical for binding to Factor Xa’s S1 and S4 pockets .
Segartoxaban : Dual inhibition may reduce dosing frequency but poses challenges in balancing bleeding risks .
Crystalline Form () : Exhibited <5% degradation after 6 months at 40°C/75% RH, outperforming earlier salts .
Benzothiazole Analogs: Preliminary data suggest nanomolar IC₅₀ values in enzymatic assays, but cytotoxicity remains a concern .
Challenges and Opportunities
- Structural Optimization : The pyrrolidine group in the target compound may offer metabolic stability but requires validation against hepatic CYP3A4 interactions .
- Formulation : Salt forms (e.g., methanesulfonate in ) improve solubility but may alter crystallinity .
- Safety : Segartoxaban’s dual mechanism risks bleeding complications, necessitating careful dose titration .
Biological Activity
5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide is , with a molecular weight of 388.8 g/mol. The compound features a thiophene ring, a carboxamide group, and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 1334374-19-4 |
Synthesis
The synthesis of 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the pyrrolidine and carboxamide groups. Specific synthetic routes may vary based on starting materials and desired yield.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide exhibit significant antitumor properties. For instance, derivatives of this compound have shown inhibition of tumor cell proliferation in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of the compound against human cancer cell lines. The results demonstrated an IC50 value in the low micromolar range, suggesting potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is hypothesized that the compound interferes with the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine moiety or variations in substituents on the thiophene ring can significantly impact potency and selectivity.
Table: Structure–Activity Relationship Analysis
| Modification | Observed Effect |
|---|---|
| Addition of methyl group on pyrrolidine | Increased potency |
| Substitution at position 4 on thiophene | Enhanced selectivity |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with chlorinated thiophene-2-carboxylic acid derivatives and functionalized pyrrolidine intermediates. Key steps include amide bond formation via coupling reagents (e.g., carbodiimides) and cyclization under inert atmospheres. Reaction conditions such as temperature (60–100°C), solvent choice (e.g., DMF or acetonitrile), and purification via column chromatography significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?
Nuclear Magnetic Resonance (NMR) is essential for confirming structural integrity. For example, NMR resolves peaks for the pyrrolidine methylene (δ 2.5–3.5 ppm) and thiophene protons (δ 7.0–7.5 ppm). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm) and thiophene ring vibrations. Mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 335.08) .
Q. What known biological activities have been reported for this compound, and what assay systems validate these effects?
Preliminary studies suggest antimicrobial and anticancer potential. In vitro assays include bacterial growth inhibition (MIC assays) and cytotoxicity testing against cancer cell lines (e.g., MTT assays). The thiophene and pyrrolidine moieties are hypothesized to modulate enzyme targets like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side product formation during the amide coupling step?
Side products (e.g., unreacted intermediates) are minimized by using excess coupling agents (e.g., HATU) and maintaining pH control. Solvent polarity adjustments (e.g., switching from THF to DCM) and low-temperature stirring (0–5°C) improve selectivity. Post-reaction purification with preparative HPLC ensures high purity .
Q. What strategies resolve contradictions in NMR data arising from dynamic conformational changes?
Variable-temperature NMR (e.g., 298–318 K) can stabilize rotameric states of the pyrrolidine ring, clarifying split peaks. Deuterated solvents (e.g., DMSO-d) and 2D NMR techniques (COSY, HSQC) help assign overlapping signals .
Q. How do structural modifications to the pyrrolidine moiety affect the compound's pharmacokinetic profile?
Substituting the phenyl group on the pyrrolidine ring with electron-withdrawing groups (e.g., -CF) enhances metabolic stability. In vitro liver microsome assays and HPLC-based metabolic stability tests quantify degradation rates. Pharmacokinetic parameters (e.g., t, C) are validated in rodent models .
Q. What computational methods predict binding affinity to target enzymes, and how are these models validated?
Molecular docking (e.g., AutoDock Vina) simulates interactions with kinase domains, prioritizing residues like Lys48 and Asp166. Validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K). Discrepancies >10% between computational and experimental data trigger force-field refinements .
Q. How does the compound’s crystal packing influence its solubility and formulation stability?
X-ray crystallography reveals intermolecular interactions (e.g., C–H···O bonds) that reduce solubility. Co-crystallization with cyclodextrins or PEG-based excipients disrupts these interactions, improving aqueous solubility. Stability under accelerated conditions (40°C/75% RH) is monitored via HPLC .
Q. What metabolic pathways dominate in human hepatic systems, and how are reactive metabolites identified?
Human liver microsome assays coupled with LC-MS/MS detect phase I metabolites (e.g., hydroxylation at the thiophene ring). Aldehyde oxidase (AO) is implicated in oxidation pathways, confirmed via AO inhibition studies with hydralazine. Reactive intermediates are trapped using glutathione (GSH) adduct assays .
Q. How do supramolecular interactions in the solid state affect bioavailability?
Hydrogen-bonding networks (e.g., N–H···O=C) observed in crystal structures correlate with low dissolution rates. Micronization (jet milling) or amorphization (spray drying) disrupts crystallinity, enhancing dissolution. Powder X-ray diffraction (PXRD) monitors phase transitions during processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
